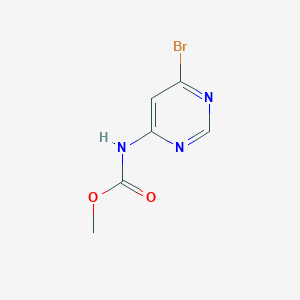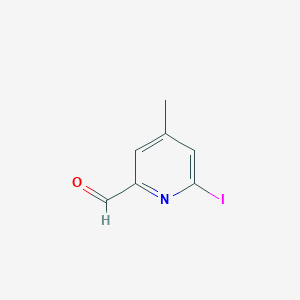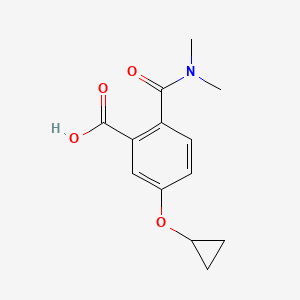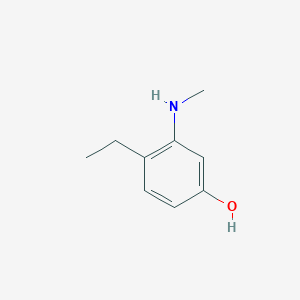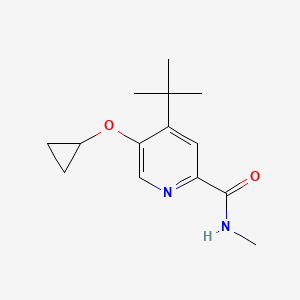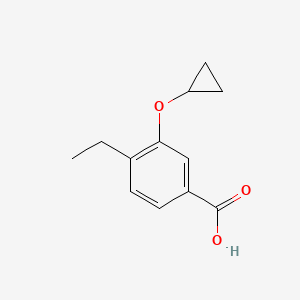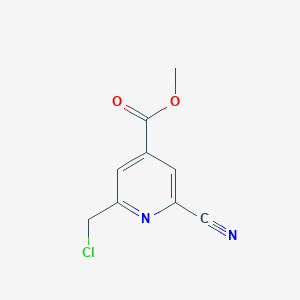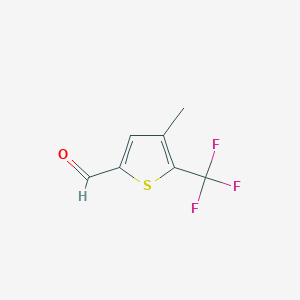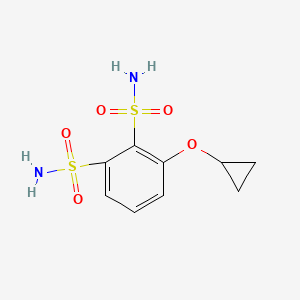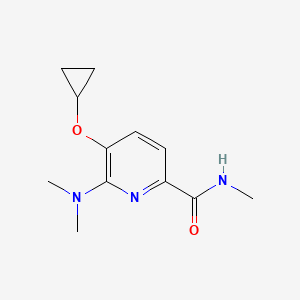![molecular formula C15H20N2O5 B14846216 Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a formyl group, a carboxylate ester, and a tert-butoxycarbonyl-protected aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyridine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The carboxylic acid group on the pyridine ring can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Protection of the Amino Group: The aminoethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-carboxypyridine-2-carboxylate.
Reduction: Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-hydroxymethylpyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active aminoethyl compound. The formyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or covalent modification, thereby modulating their activity .
Comparación Con Compuestos Similares
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar tert-butoxycarbonyl-protected amino group but differs in the presence of a hydroxyl and phenyl group instead of the formyl and pyridine ring.
N-(tert-Butoxycarbonyl)ethanolamine: This compound has a tert-butoxycarbonyl-protected amino group and an ethanolamine backbone, lacking the pyridine ring and formyl group.
Uniqueness: Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate is unique due to its combination of a pyridine ring, formyl group, and tert-butoxycarbonyl-protected aminoethyl group
Propiedades
Fórmula molecular |
C15H20N2O5 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
methyl 4-formyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-6-5-11-7-10(9-18)8-12(17-11)13(19)21-4/h7-9H,5-6H2,1-4H3,(H,16,20) |
Clave InChI |
ZEDYASQZUAQMKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



